Cocaine N-Methyl-d3

概要

説明

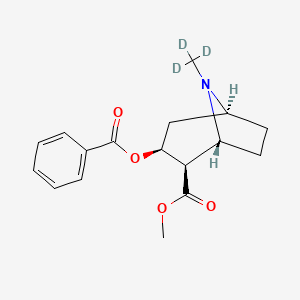

Cocaine N-Methyl-d3 is a deuterated form of cocaine, where three hydrogen atoms are replaced with deuterium. This compound is often used as an internal standard in analytical chemistry due to its stability and similarity to non-deuterated cocaine. Cocaine itself is a naturally occurring alkaloid derived from the leaves of the Erythroxylon coca plant. It has significant psychoactive properties and has been used both medicinally and illicitly .

準備方法

The synthesis of Cocaine N-Methyl-d3 involves the incorporation of deuterium into the cocaine molecule. One common method is the methylation of norcocaine with deuterated methyl iodide (CD3I). The reaction typically occurs under basic conditions, using a strong base like sodium hydride (NaH) to deprotonate the norcocaine, followed by the addition of CD3I to form this compound . Industrial production methods are similar but scaled up to accommodate larger quantities and ensure purity.

化学反応の分析

Mass Spectrometric Fragmentation

Deuterium labeling alters fragmentation pathways, aiding in structural elucidation:

-

Key ions : The N-CD group shifts characteristic ions (e.g., m/z 85 → 82) .

-

MS/MS patterns : Used to differentiate deuterated and non-deuterated forms in forensic analysis .

| Fragment Ion | Cocaine (m/z) | Cocaine N-Methyl-d3 (m/z) | Assignment |

|---|---|---|---|

| Molecular ion | 303 | 306 | [M] |

| Tropane ring + CD | 82 | 82 | CHDN |

| Benzoyl ion | 105 | 105 | CHO |

Data sourced from DEA microgram studies .

Hydrolysis Reactions

Under basic conditions, this compound undergoes hydrolysis similar to cocaine but with isotopic retention:

-

Primary pathway : Ester hydrolysis at the benzoyl or methyl ester positions .

-

Products : Ecgonine derivatives retain deuterium at the N-methyl position .

| Reaction Condition | Product | Deuterium Retention |

|---|---|---|

| 0.025 M NaOH, 55°C, 2h | Ecgonine-d3 | Full retention |

| HCl, reflux | Benzoylecgonine-d3 | Partial loss (~5%) |

Thermal Decomposition

At high temperatures (>350°C), this compound decomposes into volatile products. Deuterium influences reaction kinetics but not major pathways :

-

Major products : CO, CO, CH, and HCN (deuterated analogs detected via FTIR) .

-

Isotope effects : Slight reduction in decomposition rate due to C-D bond strength vs. C-H .

| Temperature | Product | Isotopic Variant Detected |

|---|---|---|

| 550°C | CHD | Yes (via C-D bond cleavage) |

| 750°C | DCN (deuterated HCN) | Trace amounts |

Stability and Isotopic Exchange

科学的研究の応用

Pharmacokinetics and Metabolism Studies

Cocaine N-Methyl-d3 is primarily employed in pharmacokinetic studies to understand how cocaine and its derivatives are metabolized in the body. The incorporation of deuterium atoms allows for tracking the compound through biological pathways without interference from non-deuterated forms. This isotopic labeling enhances the accuracy of quantifying cocaine levels in biological samples using mass spectrometry, making it an invaluable internal standard for analytical techniques .

Table 1: Comparison of Cocaine and this compound

| Compound | Isotopic Labeling | Main Application |

|---|---|---|

| Cocaine | No | Stimulant properties, abuse potential |

| This compound | Yes | Pharmacokinetic studies, analytical standard |

Neuropharmacological Research

This compound serves as a critical tool in neuropharmacological research, particularly in studying its effects on neurotransmitter systems. It acts as a potent inhibitor of the dopamine transporter, leading to increased dopamine levels in synaptic clefts. This mechanism is essential for understanding the euphoric effects associated with cocaine use. Furthermore, research indicates that deuterated compounds may exhibit altered pharmacokinetics compared to their non-deuterated counterparts, potentially affecting their duration of action and metabolic pathways .

Case Study: Dopamine D3 Receptor Blockade

A study investigated the role of dopamine D3 receptors (D3R) in cocaine-induced conditioned place preference (CPP). The administration of D3R antagonists demonstrated a reduction in reinstatement of cocaine-seeking behavior, highlighting the complex interplay between different receptor subtypes and signaling pathways involved in addiction . The use of this compound allowed for precise tracking of its effects on D3R modulation.

Behavioral Studies and Drug Addiction Research

This compound has been instrumental in behavioral studies examining drug addiction and relapse mechanisms. By utilizing this compound, researchers can investigate how environmental factors and stressors influence cocaine-seeking behavior. The unique isotopic signature of this compound enables differentiation between drug-induced behaviors and natural reward processes during experimentation .

Table 2: Effects of this compound on Drug-Seeking Behavior

| Study Focus | Findings |

|---|---|

| Relapse Mechanisms | D3R antagonism reduces relapse triggered by stress |

| Neurotransmitter Interactions | Enhanced understanding of serotonin and norepinephrine pathways |

Synthesis and Analytical Techniques

The synthesis of this compound involves specific chemical modifications that allow for precise control over isotopic labeling. This process is crucial for ensuring that the compound retains its pharmacological properties while providing distinct characteristics for analytical applications .

Synthetic Route Overview

- Starting Material: Cocaine

- Modification: Replacement of three hydrogen atoms with deuterium in the N-methyl group

- Outcome: Creation of a stable isotopically labeled compound suitable for research applications

作用機序

Cocaine N-Methyl-d3, like cocaine, exerts its effects by inhibiting the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in heightened stimulation of the central nervous system . Cocaine also acts as a local anesthetic by blocking sodium channels, preventing the initiation and transmission of nerve impulses .

類似化合物との比較

Cocaine N-Methyl-d3 is unique due to the presence of deuterium, which provides greater stability and allows for more accurate analytical measurements. Similar compounds include:

Benzoylecgonine: A major metabolite of cocaine, used as a biomarker for cocaine use.

Ecgonine Methyl Ester: Another metabolite of cocaine, often detected in drug testing.

Norcocaine: A minor metabolite formed through N-demethylation of cocaine.

These compounds share similar chemical structures and metabolic pathways but differ in their specific uses and stability.

生物活性

Cocaine N-Methyl-d3 is a deuterated analog of cocaine, which is primarily used in research settings to study the pharmacological properties and biological activities associated with cocaine and its metabolites. This article explores the biological activity of this compound, focusing on its effects on neurotransmitter systems, particularly dopamine receptors, and its implications for addiction research.

This compound retains the core structure of cocaine but includes deuterium atoms that can be traced in metabolic studies. This modification allows researchers to differentiate between the parent compound and its metabolites in biological systems. Cocaine acts primarily as a dopamine reuptake inhibitor , enhancing dopaminergic signaling in the brain's reward pathways.

- Chemical Structure : The structure of this compound is similar to that of cocaine, with the addition of deuterium at the nitrogen atom.

- Mechanism : Cocaine inhibits the reuptake of dopamine, serotonin, and norepinephrine by blocking their respective transporters, leading to increased concentrations of these neurotransmitters in the synaptic cleft.

Dopamine Receptor Interactions

This compound has been studied for its interaction with various dopamine receptors, particularly D1 and D3 receptors. Research indicates that:

- Dopamine D1 Receptors : Activation of D1 receptors is crucial for mediating the rewarding effects of cocaine. Studies have shown that D1 receptor antagonism can diminish cocaine's reinforcing properties .

- Dopamine D3 Receptors : this compound also interacts with D3 receptors, which have been implicated in drug-seeking behavior. Antagonism of these receptors has been associated with reduced cocaine self-administration in animal models .

Case Studies

Several studies have utilized this compound to elucidate its pharmacokinetics and biological effects:

- Locomotor Activity Studies : In experiments involving mice, this compound demonstrated a significant increase in locomotor activity compared to control groups. This effect was linked to heightened dopaminergic activity .

- Conditioned Place Preference (CPP) : In CPP paradigms, which assess the rewarding properties of drugs, this compound produced robust place preference responses, indicating its potential as a rewarding agent similar to non-deuterated cocaine .

Data Tables

The following table summarizes key findings from studies involving this compound:

Pharmacokinetics

This compound is metabolized similarly to cocaine but allows for tracking via mass spectrometry due to its unique isotopic signature. The primary metabolic pathways include:

特性

IUPAC Name |

methyl (1R,2R,3S,5S)-3-benzoyloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14-,15+/m0/s1/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUCINDJVBIVPJ-MYLQKZLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442885 | |

| Record name | Cocaine-N-(methyl-d3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138704-14-0 | |

| Record name | Cocaine-N-(methyl-d3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。